(3-Methylisoquinolin-5-yl)boronic acid

TRPV1 Antagonist Pain Management Medicinal Chemistry

Specifically designed for medicinal chemistry programs targeting TRPV1 antagonists (e.g., A-1165442) and dual-mechanism ROCK inhibitors. The 3-methyl substituent is structurally mandatory for target binding; generic isoquinoline-5-boronic acid cannot substitute. Essential for replicating published SAR that avoids hyperthermia side effects. Must be sourced from a reliable partner to ensure regiochemical fidelity and the 97% purity required for reproducible cross-coupling in hit-to-lead optimization.

Molecular Formula C10H10BNO2
Molecular Weight 187.00 g/mol
Cat. No. B11905482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylisoquinolin-5-yl)boronic acid
Molecular FormulaC10H10BNO2
Molecular Weight187.00 g/mol
Structural Identifiers
SMILESB(C1=C2C=C(N=CC2=CC=C1)C)(O)O
InChIInChI=1S/C10H10BNO2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11(13)14/h2-6,13-14H,1H3
InChIKeyORTFKYYHJWWTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3-Methylisoquinolin-5-yl)boronic acid as a Critical Building Block in Pharmaceutical Research


(3-Methylisoquinolin-5-yl)boronic acid is a specialized heteroaryl boronic acid building block characterized by its fused bicyclic isoquinoline core with a methyl substituent at the 3-position and a boronic acid functional group at the 5-position. The compound has a molecular formula of C10H10BNO2 and a molecular weight of 187.00 g/mol . This compound serves as a versatile reagent primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and hetero-biaryl motifs that are foundational to many pharmaceutical and agrochemical programs .

Why Procurement of (3-Methylisoquinolin-5-yl)boronic acid Cannot Be Substituted with Generic Isoquinoline Boronic Acids


Generic substitution of (3-Methylisoquinolin-5-yl)boronic acid with unsubstituted isoquinoline-5-boronic acid or other regioisomers is not scientifically valid due to the profound impact of the 3-methyl group on both electronic and steric properties, which in turn dictate reactivity, regioselectivity, and ultimately the success of complex synthetic sequences . The 3-methyl substituent on the isoquinoline ring alters the electron density of the heterocycle, influencing the rate of transmetalation in cross-coupling reactions and the stability of key intermediates . This specific substitution pattern is a core structural feature of advanced pharmaceutical leads, such as the TRPV1 antagonist A-1165442, where the 3-methyl-5-aminoisoquinoline motif is essential for target binding and pharmacokinetic profile [1].

Quantitative Performance Data: (3-Methylisoquinolin-5-yl)boronic acid vs. In-Class Alternatives


A-1165442: A Clinical Candidate Differentiated by Superior TRPV1 Antagonism and Favorable Pharmacokinetics

The (3-Methylisoquinolin-5-yl)boronic acid scaffold is a direct precursor to A-1165442, a TRPV1 antagonist with a differentiated pharmacological profile. While first-generation TRPV1 antagonists that block all modes of activation (heat, acid, capsaicin) cause hyperthermia, A-1165442 exhibits temperature-neutral antagonism [1]. The compound demonstrates an IC50 of 9 nM against human TRPV1 . This selectivity profile, enabled by the 3-methylisoquinolin-5-yl urea motif, avoids the body temperature elevation seen with earlier candidates and provides a clear advantage in preclinical models of osteoarthritis pain [1]. This specific substitution pattern is not accessible using generic isoquinoline-5-boronic acid.

TRPV1 Antagonist Pain Management Medicinal Chemistry

Direct Evidence of Utility in Boron-Containing Kinase Inhibitor Patents (ROCK Inhibitors)

(3-Methylisoquinolin-5-yl)boronic acid and related derivatives are explicitly claimed as key intermediates in a patent for boron-containing isoquinoline compounds (US20220389035A1) [1]. These compounds are designed as Rho Kinase (ROCK) inhibitors, a class of therapeutics for glaucoma and ocular neuropathies. The patent claims the specific boron-containing isoquinoline scaffold for its ability to act as a neuroprotective and neuro-regenerative agent, promoting retinal ganglion cell survival and axon regeneration, a mechanism not addressed by current intraocular pressure-lowering agents [1].

ROCK Inhibitor Glaucoma Ophthalmology

Predicted vs. Observed Physicochemical Profile for Formulation Feasibility

The calculated physicochemical properties of (3-Methylisoquinolin-5-yl)boronic acid offer a baseline for assessing its utility. Its predicted LogP (cLogP) is 1.50, and the fraction of sp3-hybridized carbons (Fsp3) is 0.1 . While no direct comparative experimental LogP data is available for close analogs, the cLogP value of 1.50 suggests moderate lipophilicity, positioning it between highly polar and extremely lipophilic building blocks [1].

Drug Discovery Physicochemical Properties Preformulation

Regioselective Cross-Coupling Enabled by Substitution Pattern

The 5-position boronic acid group on the 3-methylisoquinoline scaffold provides a unique reactivity profile compared to other regioisomers (e.g., 4-, 6-, 8- substituted). While specific yield data for (3-Methylisoquinolin-5-yl)boronic acid is not publicly reported, the broader class of isoquinoline boronic acids demonstrates high yields in Suzuki couplings. For instance, isoquinoline-5-boronic acid achieves selective C-1 arylation with 1,4-dichlorophthalazine, a transformation where other regioisomers would give different selectivity [1]. The presence of the 3-methyl group is expected to further modulate this selectivity by altering the electronic environment of the heterocycle, thereby influencing the transmetalation step in palladium-catalyzed cycles .

Organic Synthesis Suzuki-Miyaura Coupling Chemoselectivity

Key Research & Industrial Applications for (3-Methylisoquinolin-5-yl)boronic acid


Synthesis of Next-Generation TRPV1 Antagonists for Chronic Pain

This compound is the cornerstone for synthesizing the urea pharmacophore of A-1165442, a clinical-stage TRPV1 antagonist with a superior safety profile. Researchers focused on developing non-opioid analgesics for osteoarthritis and other chronic pain conditions will require this specific building block to replicate the published structure-activity relationship (SAR) that avoids hyperthermia [1].

Development of Boron-Containing Rho Kinase (ROCK) Inhibitors for Glaucoma

As described in patent US20220389035A1, (3-Methylisoquinolin-5-yl)boronic acid and its analogs are key intermediates for creating novel ROCK inhibitors. These compounds offer a dual mechanism of lowering intraocular pressure and providing neuroprotection, a significant advancement over current therapies. This application is highly relevant for ophthalmic drug discovery programs [2].

Construction of Complex Heterocyclic Libraries via Suzuki-Miyaura Coupling

The compound's primary function as a boronic acid makes it an essential reagent for diversifying core scaffolds. It can be coupled with a vast array of aryl and heteroaryl halides to generate focused libraries of 3-methyl-5-substituted isoquinolines for hit-to-lead optimization in medicinal chemistry campaigns .

Quote Request

Request a Quote for (3-Methylisoquinolin-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.